molecular formula C5H7NO3 B1196147 4-Acetoxy-2-azetidinone CAS No. 28562-53-0

4-Acetoxy-2-azetidinone

Cat. No.: B1196147
CAS No.: 28562-53-0
M. Wt: 129.11 g/mol
InChI Key: OEYMQQDJCUHKQS-UHFFFAOYSA-N
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Description

4-Acetoxy-2-azetidinone is a versatile chemical compound with the molecular formula C5H7NO3. It is a four-membered lactam (β-lactam) with an acetoxy group at the 4-position. This compound is known for its significant role as an intermediate in the synthesis of various antibiotics, particularly carbapenem and penem derivatives .

Biochemical Analysis

Biochemical Properties

4-Acetoxy-2-azetidinone plays a crucial role in biochemical reactions, particularly in the synthesis of β-lactam antibiotics. It interacts with enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria . The compound’s interaction with these enzymes involves the formation of a stable acyl-enzyme complex, inhibiting the enzyme’s activity and thereby enhancing the antibiotic’s efficacy .

Cellular Effects

This compound affects various cellular processes, including cell wall synthesis in bacteria. By inhibiting β-lactamases, it prevents the degradation of β-lactam antibiotics, allowing them to effectively target and disrupt bacterial cell wall synthesis . This disruption leads to cell lysis and death, making this compound a potent antibacterial agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of β-lactamases. This binding forms a covalent acyl-enzyme complex, which inhibits the enzyme’s activity . Additionally, this compound may interact with other proteins involved in bacterial cell wall synthesis, further enhancing its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, maintaining its efficacy in inhibiting β-lactamases . Prolonged exposure to environmental factors such as light and heat may lead to its degradation . Long-term studies have indicated that this compound retains its antibacterial activity, making it a reliable compound for extended use in research and clinical applications .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, it effectively inhibits β-lactamases without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of β-lactam antibiotics . It interacts with enzymes such as β-lactamases and other proteins involved in antibiotic metabolism . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall antibacterial activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as bacterial cell walls, where it exerts its antibacterial effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

This compound is localized primarily in the bacterial cell wall, where it interacts with β-lactamases and other proteins involved in cell wall synthesis . This subcellular localization is critical for its antibacterial activity, as it allows the compound to effectively inhibit enzyme activity and disrupt cell wall synthesis . Additionally, post-translational modifications and targeting signals may influence its localization and function within bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2-azetidinone can be achieved through several methods. One practical approach involves the [2+2] cycloaddition of ketenes to Schiff bases. Another method uses optically active natural sources such as L-threonine . The synthesis process typically avoids tedious and costly column chromatographic or recrystallized separation steps for diastereomers, making it more economical for large-scale production .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of L-threonine as the optically active source. This method has been optimized to improve the overall yield and reduce the cost of starting materials and solvents . The process also includes oxidative decarboxylation, which is a key step in the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into more oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various β-lactam derivatives, which are crucial intermediates in the synthesis of antibiotics .

Comparison with Similar Compounds

Uniqueness: 4-Acetoxy-2-azetidinone is unique due to its high regio- and diastereoselectivity in reactions, making it a valuable intermediate in the synthesis of antibiotics. Its ability to avoid tedious separation steps and its economical production process further highlight its uniqueness .

Properties

IUPAC Name

(4-oxoazetidin-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYMQQDJCUHKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951247
Record name 4-Hydroxy-2,3-dihydroazet-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28562-53-0
Record name 4-Acetoxy-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28562-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoazetidinium 4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028562530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,3-dihydroazet-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoazetidinium 4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

0.71 g of azetidine-2-one and 0.82 g of anhydrous sodium acetate were suspended in 20 ml of acetonitrile and cooled to -5° C., to which 10 ml of acetonitrile containing 0.26 g of ruthenium trichloride.3H2O was added. 3.8 ml of acetic acid containing 40% peracetic acid was carefully dropped thereto so as to maintain the temperature not higher than 0° C., then continuously stirred at 0° C. for 30 minutes. The solvent was distilled off under reduced pressure at a temperature not higher than 40° C., and subjected to silica gel chromatography (eluent: n-hexane:ethyl acetate=1:1) for purification to obtain 0.92 g of the title compound (yield 71%).
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Synthesis routes and methods V

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0.3 g of 4-hydroxycarbonylazetidine-2-one, 0.43 g of anhydrous sodium acetate and 100 mg of 5% ruthenium-carbon were suspended in a mixture of 12 ml of methylene chloride and 4 ml of acetic acid and cooled to -3° C., to which 1.1 ml of acetic acid solution containing 40% peracetic acid was carefully dropped, subjected to stirring at 0° C. for 1 hour. The catalyst was separated by suction filtration, then solvent was distilled off under reduced pressure. 20 ml of n-hexane was added thereto. Undissolved matter was filtered off, the filtrate was concentrated under reduced pressure to obtain 0.37 g of the title compound (yield: 82%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetoxy-2-azetidinone
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4-Acetoxy-2-azetidinone
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Customer
Q & A

Q1: What is the molecular formula and weight of 4-acetoxy-2-azetidinone?

A1: The molecular formula of this compound is C5H7NO3, and its molecular weight is 129.13 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided abstracts do not delve into detailed spectroscopic data, this compound can be characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. []

Q3: What is the significance of this compound in organic synthesis?

A3: this compound acts as a crucial precursor in the synthesis of carbapenem and penem antibiotics. Its structure allows for various modifications at the C-4 position, leading to diverse β-lactam derivatives. []

Q4: How does the acetoxy group at the C-4 position contribute to the synthetic utility of this compound?

A4: The acetoxy group acts as a leaving group, facilitating nucleophilic substitution reactions with various reagents. This allows for the introduction of different substituents at the C-4 position, crucial for developing novel β-lactam analogs. [, ]

Q5: What are some common reactions employed for the functionalization of this compound?

A5: Several reactions have been explored, including:

  • Indium-mediated allylation: This reaction utilizes indium and allylic bromides to introduce allyl groups at the C-4 position, offering good yields under mild conditions. []
  • Palladium/Indium-catalyzed allylation: This method employs a palladium catalyst and indium iodide to generate allylindium species in situ, leading to the formation of highly functionalized carbocyclic scaffolds. []
  • Reaction with lithium enolates: This reaction allows for the introduction of various alkyl groups at the C-4 position, including those derived from benzophenone imine of glycine esters. [, ]
  • Reformatsky reaction: This reaction utilizes zinc to promote the addition of α-haloesters to the carbonyl group of this compound, enabling the synthesis of β-hydroxy esters. []
  • Propargylation: Using 3-methyl-1-tributylstannylallene in the presence of a Lewis acid enables the introduction of a propargyl group at the C-4 position, a key step in synthesizing 1β-methylcarbapenem. []

Q6: Can you provide examples of specific transformations of this compound to access important intermediates or target compounds?

A6:

  • (3R,4R)-4-Acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, a versatile synthon for carbapenems and penems, can be synthesized from L-threonine through a double azetidinone ring formation strategy. []
  • The synthesis of dethiathienamycin has been achieved starting from (3S,4R)-4-allyl-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, showcasing the versatility of this compound as a starting point for complex carbapenem synthesis. []
  • This compound can be converted to 4-alkenyloxy, 4-(N-allyltoluene-4-sulfonamido), 4-(allylthio), and 4-alkenyl-2-azetidinone systems, which are valuable intermediates in the synthesis of mono-, bi-, and tricyclic β-lactam arrays. []

Q7: What is the significance of stereocontrol in reactions involving this compound?

A7: The stereochemistry of the substituents on the azetidinone ring significantly influences the biological activity of β-lactam antibiotics. Controlling the stereochemistry during the synthesis of these compounds is crucial for obtaining the desired biological properties.

Q8: Are there any strategies to achieve diastereoselectivity in reactions with this compound?

A8:

  • Employing tin(II) enolates of 3-acyl C-4-chiral 1,3-thiazolidine-2-thiones in alkylation reactions with this compound has demonstrated high diastereoselectivity. []
  • The choice of Lewis acid in the propargylation reaction with 3-methyl-1-tributylstannylallene can influence the diastereoselectivity of the product formation. []

Q9: What factors influence the diastereoselectivity of reactions involving this compound?

A9:

  • Steric hindrance: The size and orientation of the substituents on both the this compound and the incoming nucleophile can significantly impact the diastereoselectivity. []
  • Lewis acid choice: Different Lewis acids can coordinate to the carbonyl group of this compound and the incoming nucleophile, influencing the transition state and the resulting stereochemistry. [, ]
  • Reaction conditions: Factors like temperature, solvent, and additives can impact the reaction pathway and influence the diastereomeric ratio of the products. []

Q10: What is the biological relevance of this compound derivatives?

A10: Derivatives of this compound, specifically those containing the β-lactam ring, exhibit potent antibacterial activity. They target bacterial transpeptidases, enzymes essential for cell wall synthesis. []

Q11: Can you provide examples of β-lactam antibiotics derived from this compound?

A11: Thienamycin, imipenem, meropenem, and doripenem are examples of clinically important carbapenem antibiotics synthesized using this compound as a key building block. []

Q12: How does the structure of this compound derivatives relate to their biological activity?

A12: Modifications at the C-4 position of the azetidinone ring can significantly impact the following:

  • Pharmacokinetic properties: Changes in lipophilicity, solubility, and metabolic stability can be influenced by the nature of the C-4 substituent, impacting the drug's absorption, distribution, metabolism, and excretion. []
  • Spectrum of activity: Different substituents can alter the drug's affinity for various bacterial transpeptidases, influencing its effectiveness against different bacterial strains. []
  • Resistance profile: Structural modifications can help overcome existing resistance mechanisms or potentially reduce the likelihood of developing new resistance. []

Q13: What are some future directions in research involving this compound?

A13:

  • Addressing antibiotic resistance: Designing and synthesizing this compound derivatives that can overcome existing resistance mechanisms or possess a lower propensity for developing resistance is crucial. []

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